![molecular formula C21H25ClN2O4S B2743597 1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 922057-21-4](/img/structure/B2743597.png)
1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C21H25ClN2O4S and its molecular weight is 436.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzo[b][1,4]oxazepine core and a methanesulfonamide moiety that may confer significant pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C22H25ClN2O4S
- Molecular Weight : Approximately 442.97 g/mol
- Structural Features :
- A benzo[b][1,4]oxazepine core
- A 3-chlorophenyl group
- A methanesulfonamide functional group
The presence of the chlorophenyl group suggests potential applications in pharmaceuticals, particularly in developing compounds with biological activity. The unique combination of structural features may influence interactions with biological targets such as enzymes or receptors involved in disease processes.
Antimicrobial Properties
Preliminary studies indicate that compounds related to this structure exhibit significant biological activities, including antimicrobial effects. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated minimum inhibitory concentration (MIC) values ranging from 20 to 25 μg/mL against various bacterial strains .
Bacterial Strain | MIC (μg/mL) | Comparison Drug |
---|---|---|
Staphylococcus aureus | 20 | Cefazolin (MIC > 35) |
Escherichia coli | 25 | Gentamicin (MIC = 2–45) |
Bacillus subtilis | 20 | Ampicillin (MIC = 4–10) |
Anti-inflammatory Effects
The methanesulfonamide group is known for its anti-inflammatory properties. Research has indicated that derivatives of this compound may inhibit inflammatory pathways, making them potential candidates for treating conditions characterized by inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Anticancer Activity : A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The findings suggest that derivatives with similar structural features may inhibit cancer cell proliferation effectively .
- Cholinesterase Inhibition : Research on related compounds has shown varying degrees of inhibitory activity against acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. Some analogs exhibited IC50 values as low as 2.67 µM .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. The reactions often utilize organic solvents and catalysts to facilitate the formation of the oxazepine structure and the incorporation of functional groups.
Potential Derivatives
The versatility of the core structure allows for various substitutions that could enhance biological activity. For example:
Compound Name | Unique Aspects |
---|---|
N-(3,3-dimethyl-4-oxo-5-propyl-2H-benzoxazepin-8-yl)-4-methoxybenzamide | Different phenyl substitution |
N-(4-fluorophenyl)-methanesulfonamide | Fluorine instead of chlorine |
These comparisons highlight the uniqueness of the target compound due to its specific substituents and structural arrangement that may influence its biological activity and potential applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide has shown promising anticancer activity:
-
Mechanism of Action : The compound has been observed to inhibit androgen receptors, which are crucial in the progression of prostate cancer. Studies indicated that it induces apoptosis in cancer cells and inhibits cell proliferation at low micromolar concentrations.
Study Type Findings In Vitro Cytotoxic effects on prostate cancer cell lines In Vivo Significant reduction in tumor growth in animal models
Neuroprotective Effects
The compound's neuroprotective properties have also been investigated:
-
Neurotransmitter Modulation : Preliminary research suggests that it may modulate glutamate receptors, which are involved in excitotoxicity—a mechanism linked to neurodegenerative diseases.
Study Type Findings Animal Models Reduced neuronal loss and improved cognitive function in rodent models of neurodegeneration
Prostate Cancer Model
A notable study involved androgen-sensitive prostate cancer cell lines where treatment with this compound led to a marked decrease in tumor growth. The mechanism was attributed to the degradation of androgen receptors.
Neurodegenerative Disease Model
In a model simulating Alzheimer’s disease, the compound demonstrated the ability to reduce amyloid-beta plaque formation and enhance cognitive performance as assessed through behavioral tests. This suggests its dual role in both cancer treatment and neuroprotection.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-4-10-24-18-12-17(8-9-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-6-5-7-16(22)11-15/h5-9,11-12,23H,4,10,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSLIPPKYPRVHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.